

Comparative Reactivity Guide: (R)-1-tert-Butoxy-2-propanol vs. Primary Alcohol Analogs

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Compound of Interest

Compound Name: (R)-1-tert-Butoxy-2-propanol

CAS No.: 136656-73-0

Cat. No.: B2957425

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Part 1: Executive Summary & Structural Logic

The Core Distinction

In the synthesis of pharmaceutical intermediates and fine chemicals, the distinction between **(R)-1-tert-butoxy-2-propanol** (a secondary alcohol) and its primary alcohol counterparts (such as its regioisomer 2-tert-butoxy-1-propanol or standard n-alcohols) is not merely academic—it dictates reaction kinetics, oxidation pathways, and purification strategies.

The "Bottom Line" for Researchers:

- **(R)-1-tert-butoxy-2-propanol** is a Secondary Alcohol.[1]
- **Reactivity Profile:** It exhibits significantly slower kinetics in nucleophilic substitutions and acylations compared to primary alcohols due to the steric bulk of the adjacent tert-butoxy group and the methyl tail.
- **Oxidation Fate:** It oxidizes to a ketone (1-tert-butoxy-2-propanone), whereas primary analogs oxidize to aldehydes or carboxylic acids.

- Origin: It is the dominant product of base-catalyzed ring opening of (R)-propylene oxide (retention of stereochemistry).

Structural Analysis (Steric & Electronic)

The molecule features a chiral center at C2. The hydroxyl group is flanked by a methyl group (C3) and a bulky tert-butoxymethyl group (C1).

Feature	(R)-1-tert-butoxy-2-propanol (Secondary)	2-tert-butoxy-1-propanol (Primary Isomer)
Hydroxyl Type	Secondary (2°)	Primary (1°)
Steric Environment	High Hindrance: Flanked by Methyl & t-Bu-O-CH ₂ -	Low Hindrance: Exposed - CH ₂ OH
Acylation Rate ()	1.0 (Reference)	~15–50x Faster
Oxidation Product	Ketone (Stable)	Aldehyde (Unstable) Acid
Dominant Synthesis	Base-catalyzed opening of PO	Acid-catalyzed opening of PO (Minor)

Part 2: Comparative Reactivity & Experimental Data Acylation and Esterification Kinetics

The most immediate functional difference is observed during protection or coupling reactions (e.g., esterification).

- Primary Alcohols: The hydroxyl is exposed.^[2] Nucleophilic attack on acyl chlorides or anhydrides is rapid.
- **(R)-1-tert-butoxy-2-propanol**: The bulky tert-butyl ether at C1 creates a "picket fence" effect. The incoming electrophile must navigate between the C3-Methyl and the C1-t-Butoxy group.

Experimental Insight: In a competitive acetylation with acetic anhydride/pyridine:

- Primary Alcohol (e.g., n-Butanol): >95% conversion in <30 mins at 25°C.
- **(R)-1-tert-butoxy-2-propanol**: Requires elevated temperatures (40-60°C) or DMAP catalysis to achieve similar conversion rates over 2-4 hours.

Oxidation Pathways (Swern/Jones)

This is the critical divergence point for synthetic planning.

- Scenario A: Desired Product is a Ketone.[3]
 - Use **(R)-1-tert-butoxy-2-propanol**.
 - Reagent: Jones Reagent or PCC.
 - Result: Clean conversion to 1-tert-butoxy-2-propanone. No over-oxidation occurs because the carbonyl carbon has no hydrogen to lose.
- Scenario B: Desired Product is an Acid.
 - Use a Primary Alcohol analog.[3][4]
 - Reagent: Jones Reagent.
 - Result: Oxidation to aldehyde
carboxylic acid.

Regioselective Synthesis (The Origin of Purity)

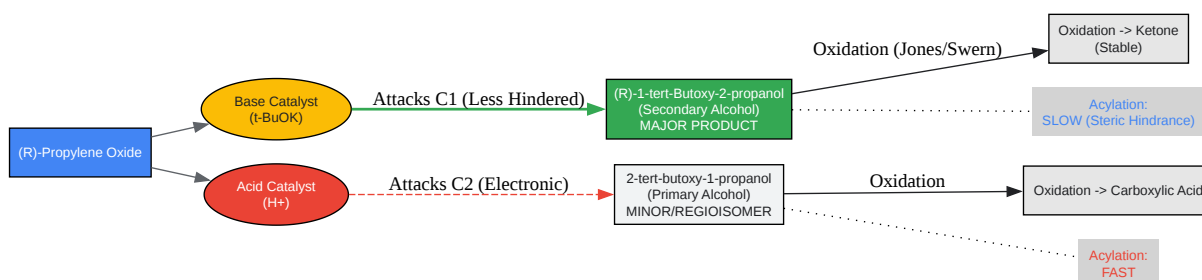
To ensure you are working with the secondary alcohol (and not a mixture containing the primary isomer), the synthesis method is paramount.

- Base-Catalyzed (S_N2): Nucleophile (
) attacks the least hindered carbon (C1) of propylene oxide.

- Product: >95% Secondary Alcohol ((R)-1-tert-butoxy-2-propanol).
- Stereochemistry: Retention at C2.
- Acid-Catalyzed (S_N1-like): Nucleophile attacks the most substituted carbon (C2) due to partial carbocation stabilization.
 - Product: Mixture, enriched in Primary Alcohol (2-tert-butoxy-1-propanol).
 - Stereochemistry: Inversion at C2.

Part 3: Visualization of Reactivity & Synthesis

The following diagram illustrates the divergent synthesis pathways and the steric environment affecting reactivity.



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Caption: Synthesis origin determines alcohol class. Base catalysis yields the target secondary alcohol, which exhibits distinct oxidative and kinetic profiles compared to the primary regioisomer.

Part 4: Experimental Protocols

Protocol A: Competitive Acylation Assay (Reactivity Check)

Use this to quantify the steric hindrance of your specific batch against a primary standard.

- Setup: In a 25 mL flask, dissolve 1.0 mmol of **(R)-1-tert-butoxy-2-propanol** and 1.0 mmol of 1-Butanol (internal standard) in 5 mL dry DCM.
- Initiation: Add 1.1 mmol Acetic Anhydride and 1.2 mmol Pyridine.
- Monitoring: Aliquot 50 μ L every 10 minutes into hexane (quench). Analyze via GC-FID.
- Expectation:
 - 1-Butanol peak disappears rapidly (min).
 - **(R)-1-tert-butoxy-2-propanol** peak persists significantly longer (min) due to the bulky tert-butoxy group shielding the secondary hydroxyl.

Protocol B: Enzymatic Kinetic Resolution (Chiral Purity)

Since the molecule is a secondary alcohol, it is a candidate for lipase-catalyzed resolution if the enantiomeric excess (ee) is low.

- Reagents: Racemic 1-tert-butoxy-2-propanol, Vinyl Acetate (acyl donor), *Candida antarctica* Lipase B (CAL-B) immobilized.
- Condition: Incubate at 30°C in hexane.
- Mechanism: CAL-B is highly selective for the (R)-enantiomer of secondary alcohols.
- Result: The (R)-alcohol is acetylated to the ester, leaving the (S)-alcohol unreacted. (Note: If starting with pure (R) from chiral pool synthesis, this step confirms optical purity).

Part 5: References & Data Sources

- National Toxicology Program (NTP). "Toxicology and Carcinogenesis Studies of Propylene Glycol Mono-t-butyl Ether." [1] Technical Report Series No. 515. [1] (2004). [1][5][6] [Link](#)
 - Source of physical properties and industrial synthesis routes (Base-catalyzed).
- Lyondell Chemical Co. "Propylene Glycol Mono-tert-butyl Ether (Arcosolv PTB)." Product Safety Data.
 - Confirms the commercial product is >99% alpha-isomer (Secondary alcohol).
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
 - Authoritative source for S_N2 (primary attack) vs S_N1 (secondary attack) epoxide ring-opening mechanisms.
- Gotor-Fernández, V., et al. "Enzymatic Kinetic Resolution of Secondary Alcohols." Journal of Molecular Catalysis B: Enzymatic.
 - Provides the basis for lipase-catalyzed resolution protocols for bulky secondary alcohols.
- PubChem. "1-tert-Butoxy-2-propanol | C7H16O2." [Link](#)
 - Verification of CAS 57018-52-7 and physical constants.

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- 3. [jackwestin.com \[jackwestin.com\]](#)
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- [5. Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite | VNUHCM Journal of Science and Technology Development \[stdj.scienceandtechnology.com.vn\]](#)
- [6. mdpi.com \[mdpi.com\]](#)
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